molecular formula C16H20O7S B043423 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose CAS No. 81028-98-0

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose

Cat. No.: B043423
CAS No.: 81028-98-0
M. Wt: 356.4 g/mol
InChI Key: ZRGAFSDLQODLRO-GZBLMMOJSA-N
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Description

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose is a sophisticated, multifunctional synthetic intermediate of significant value in carbohydrate chemistry and glycobiology research. This compound features a rigid 1,6-anhydro bridge that locks the sugar into a specific conformation, reducing its complexity for selective chemical transformations. The 3,4-O-isopropylidene group acts as a protective mask for two hydroxyl functions, while the 2-O-tosylate is a superior leaving group, making this molecule an ideal electrophile for nucleophilic substitution reactions. Its primary research application lies in the stereoselective synthesis of complex oligosaccharides, glycoconjugates, and novel glycoside derivatives. Researchers utilize this tosylate to introduce diverse functionalities at the C-2 position, such as amino, azido, or thio groups, which are crucial for creating glycomimetics, glycan probes, and carbohydrate-based drug candidates. The stability and reactivity profile of this building block make it particularly useful for constructing libraries of compounds for structure-activity relationship (SAR) studies, developing glycosidase inhibitors, and exploring cell-surface carbohydrate recognition events. Its well-defined stereochemistry at the anomeric center (Beta) ensures the production of stereochemically pure advanced intermediates, which is critical for the reproducibility and success of synthetic campaigns.

Properties

IUPAC Name

[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGAFSDLQODLRO-GZBLMMOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H]([C@H]4CO[C@@H]2O4)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125884
Record name β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
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Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81028-98-0
Record name β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
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Record name 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose toluene-p-sulphonate
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Record name β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
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Record name 1,6-anhydro-3,4-O-isopropylidene)-β-D-galactopyranose toluene-p-sulphonate
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Preparation Methods

Table 1: Comparison of Classical and Modern Synthesis Methods

ParameterClassical Method (Hann & Hudson, 1942)Modern Method (WO2021083735A1)
Starting MaterialD-GalactoseD-Galactose
Tosylation ReagentTsCl (1.5 eq.)TsCl (2–2.5 eq.)
BasePyridinePyridine/Triethylamine
Key Steps2 (Protection + Tosylation)2 (One-pot functionalization)
Yield~50% (estimated)70–80%
PurificationColumn ChromatographyCrystallization

Reaction Mechanisms and Stereochemical Considerations

The synthesis of 1,6-anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose hinges on precise stereochemical control during protective group installation and sulfonate formation.

Isopropylidene Protection

The 3,4-O-isopropylidene group is introduced via acid-catalyzed acetal formation, typically using acetone and a catalytic amount of sulfuric acid. This step selectively protects the cis-diol at C3 and C4, leaving the C2 hydroxyl group exposed for subsequent tosylation.

Tosylation at C2

Tosylation involves nucleophilic attack of the C2 hydroxyl oxygen on the electrophilic sulfur atom of TsCl. Pyridine neutralizes the generated HCl, shifting the equilibrium toward product formation. The bulky isopropylidene group directs tosylation to the less hindered C2 position, ensuring regioselectivity.

1,6-Anhydro Bridge Formation

Intramolecular nucleophilic displacement of the tosyl group by the C6 hydroxyl oxygen results in cyclization, forming the 1,6-anhydro bridge. This step requires alkaline conditions (e.g., NaOH/MeOH), which deprotonate the C6 hydroxyl, enhancing its nucleophilicity.

Optimization Strategies and Challenges

Reagent Stoichiometry

Modern protocols emphasize using 2–2.5 equivalents of TsCl to ensure complete tosylation at C2 while minimizing ditosylation byproducts. Excess TsCl (>3 eq.) leads to over-sulfonation, complicating purification.

Temperature Control

Reactions are typically conducted at 0–5°C during tosylation to suppress side reactions. Subsequent cyclization proceeds at room temperature to avoid epimerization.

Solvent Systems

Anhydrous pyridine remains the solvent of choice for tosylation due to its dual role as a base and reaction medium. Modern methods explore alternatives like dichloromethane with triethylamine to reduce toxicity .

Chemical Reactions Analysis

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose undergoes various chemical reactions, including:

Scientific Research Applications

Analytical Applications

HPLC Detection of Chiral Compounds

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose is widely used in High-Performance Liquid Chromatography (HPLC) for the detection and evaluation of chiral compounds. Its unique structural properties allow it to act as a chiral selector in chromatographic processes.

Case Study: Chiral Resolution

A study by Reitsma et al. (1986) demonstrated the effectiveness of this compound in resolving enantiomers of various chiral drugs using HPLC with a laser-based chiroptical detector. The results indicated high selectivity and efficiency in separating the enantiomers, which is crucial for pharmaceutical applications where the efficacy and safety of drugs can vary significantly between enantiomers .

Pharmaceutical Applications

Synthesis of Glycosides

The compound serves as an important intermediate in the synthesis of glycosides and other carbohydrate derivatives. Its ability to undergo selective reactions makes it valuable in creating complex carbohydrate structures that have potential therapeutic effects.

Example: Antiviral Agents

Research has shown that derivatives synthesized from 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose exhibit antiviral properties. For instance, compounds derived from this structure have been investigated for their effectiveness against viral infections such as HIV and influenza .

Data Table: Summary of Applications

Application AreaDescriptionReferences
HPLC Chiral Detection Used as a chiral selector for efficient separation of enantiomers in drug analysisReitsma et al., 1986; Lloyd et al., 1989
Glycoside Synthesis Intermediate for synthesizing complex carbohydrates with potential therapeutic propertiesVarious studies on glycosides
Antiviral Research Derivatives show promise as antiviral agents against HIV and influenzaRecent antiviral studies

Mechanism of Action

The mechanism of action of 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose involves its interaction with specific molecular targets and pathways. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with chiral centers, making it useful in chiral compound detection and evaluation .

Comparison with Similar Compounds

Physical Properties :

Property Value
Molecular formula C₁₆H₂₀O₇S
Molecular weight 356.39 g/mol
Melting point 117–118°C
Boiling point 491.3 ± 45.0 °C (predicted)
Solubility Slightly soluble in chloroform
Structural Comparison
Compound Name Key Structural Features CAS Number
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose 1,6-Anhydro bridge, 3,4-isopropylidene, 2-tosyl 81028-98-0
1,6-Anhydro-3,4-O-furfurylidene-β-D-galactopyranose 1,6-Anhydro bridge, 3,4-furfurylidene (heterocyclic) Not reported
1,6:3,4-Dianhydro-2-azido-2-deoxy-β-D-galactopyranose 1,6- and 3,4-dianhydro bridges, 2-azido Not reported
1,6-Anhydro-2,3,4-tris-O-(phenylmethyl)-β-D-galactopyranose 1,6-Anhydro bridge, 2,3,4-benzyl ethers 29704-64-1

Key Differences :

  • Protecting Groups: The isopropylidene group in the target compound is acid-labile, while benzyl ethers (e.g., tris-O-benzyl derivative) require hydrogenolysis for removal .
  • Reactivity : The tosyl group enhances nucleophilic substitution, whereas azido or furfurylidene groups enable click chemistry or pyrolysis-derived reactions .
Reactivity and Stability
Compound Reactivity Profile Stability Notes
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose Tosyl group undergoes SN2 displacement; isopropylidene hydrolyzes under mild acid Stable in anhydrous, neutral conditions
1,6-Anhydro-3,4-O-furfurylidene-β-D-galactopyranose Furfurylidene group decomposes under pyrolysis; bitter taste indicates flavor activity Thermally unstable above 200°C
1,6:3,4-Dianhydro-2-azido-β-D-galactopyranose Dianhydro bridges react with nucleophiles (e.g., azide, amines) Epoxide rings are highly strain-reactive

Q & A

Q. Critical Reaction Conditions :

  • Temperature : Tosylation is exothermic; maintaining 0–5°C prevents side reactions.
  • Solvents : Anhydrous pyridine or DMF ensures efficient TsCl activation.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity during protection steps.

Yield and stereochemistry depend on solvent polarity, reaction time, and purification methods (e.g., column chromatography). Evidence from analogous compounds suggests that incomplete isopropylidene protection can lead to byproducts requiring rigorous characterization (e.g., NMR, HPLC) .

Basic: How do protecting groups like isopropylidene and tosyl affect the reactivity of the galactopyranose ring in subsequent transformations?

Answer:

  • Isopropylidene (3,4-O) :
    • Blocks hydroxyl groups at C3 and C4, directing nucleophilic attacks to the more accessible C2 position.
    • Stabilizes the chair conformation, reducing ring flexibility and influencing stereochemical outcomes in glycosylation or oxidation reactions .
  • Tosyl (C2) :
    • Acts as a leaving group (excellent mesylate analog) for nucleophilic substitutions (e.g., azide, thiol, or amine introduction).
    • Enhances electron-withdrawing effects, activating adjacent positions for further functionalization (e.g., C1 for glycosidic bond formation) .

Advanced: What computational methods can predict the regioselectivity of nucleophilic substitutions at the tosyl group in this compound?

Answer:

  • Density Functional Theory (DFT) : Models transition states to predict activation energies for substitution pathways (e.g., SN2 vs. SN1 mechanisms).
  • Reaction Path Search Algorithms : Identify low-energy pathways for tosylate displacement, accounting for steric hindrance from the isopropylidene group.
  • Molecular Dynamics (MD) : Simulates solvent effects and conformational changes influencing reactivity.

For example, studies on similar tosylated sugars show that bulky nucleophiles favor SN1 mechanisms due to steric clashes in the SN2 transition state. Computational guidance can prioritize experimental conditions (e.g., polar aprotic solvents for SN2) .

Advanced: How can copolymerization studies with analogous anhydrosugar derivatives inform the reactivity of this compound in polymer synthesis?

Answer:
Copolymerization of 1,6-anhydrogalactose derivatives (e.g., TXGal) with mannose analogs (e.g., TBMan) reveals stark reactivity differences. For example:

  • Reactivity Ratios : TBMan (r₂ = 38) is ~100× more reactive than TXGal (r₁ = 0.37), attributed to steric and electronic effects of substituents .
  • Implications for Target Compound :
    • The tosyl group’s electron-withdrawing nature may reduce cationic ring-opening polymerization (CROP) rates.
    • Steric bulk at C2 could inhibit chain propagation, favoring shorter oligomers.

Table 1 : Copolymerization Reactivity Ratios (from )

Monomer Pairr₁ (Galactose Derivative)r₂ (Mannose Derivative)
TXGal + TBMan0.37 ± 0.1538 ± 4

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Anomeric proton (C1) appears as a doublet at δ 5.2–5.5 ppm (J = 3–4 Hz, β-configuration).
    • Tosyl methyl groups resonate as a singlet at δ 2.4 ppm.
  • IR Spectroscopy : Confirms tosyl group via S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₂₀O₈S) with exact mass matching [M+Na]⁺.
  • X-ray Crystallography : Resolves stereochemistry and ring conformation in crystalline form (e.g., isopropylidene puckering) .

Advanced: What strategies mitigate competing side reactions during the removal of the isopropylidene protecting group under acidic conditions?

Answer:

  • Controlled Acid Hydrolysis : Use dilute HCl (0.1 M) in aqueous THF at 25°C to avoid over-acidification, which can degrade the 1,6-anhydro bridge.
  • Selective Scavengers : Add NaHCO₃ to quench excess acid post-deprotection.
  • Monitoring by TLC : Track deprotection progress to terminate reactions at >95% conversion, minimizing byproducts like ring-opened aldehydes .

Basic: How does the 1,6-anhydro bridge influence the conformational stability of the galactopyranose ring compared to non-anhydro derivatives?

Answer:
The 1,6-anhydro bridge locks the galactopyranose in a rigid ¹C₄ chair conformation , reducing ring puckering flexibility. This contrasts with non-anhydro derivatives, which adopt multiple conformations (e.g., ⁴C₁). The constrained structure:

  • Enhances thermal stability (Tₘ > 150°C vs. ~100°C for non-anhydro analogs).
  • Reduces solubility in polar solvents (e.g., water) due to decreased hydrogen bonding .

Advanced: How can statistical experimental design optimize reaction parameters in the synthesis of this compound to address yield inconsistencies?

Answer:
Design of Experiments (DoE) :

  • Factors : Temperature, solvent ratio (acetone/H₂O), catalyst concentration.
  • Response Surface Methodology (RSM) : Identifies optimal conditions for isopropylidene protection (e.g., 40°C, 3:1 acetone/H₂O, 0.5% H₂SO₄).
  • Taguchi Methods : Reduces variability in tosylation by testing orthogonal arrays (e.g., 4 factors at 3 levels).

Case Study : A study on similar carbohydrates achieved 85% yield improvement by optimizing TsCl equivalents (1.2 eq.) and reaction time (2 h) .

Advanced: What are the mechanistic implications of the tosyl group's leaving ability in glycosylation reactions compared to other sulfonates?

Answer:

  • Tosyl vs. Triflate :
    • Tosyl (pKa ~ -2): Moderate leaving ability; requires nucleophilic catalysts (e.g., DMAP) for efficient displacement.
    • Triflate (pKa ~ -15): Superior leaving group but hydrolytically unstable.
  • SN2 Dominance : The tosyl group’s rigidity favors backside attack in SN2 mechanisms, whereas triflates may proceed via SN1.
  • Side Reactions : Tosylates are prone to elimination under basic conditions, forming glycal byproducts. Pre-activation with TBAF (tetrabutylammonium fluoride) mitigates this .

Basic: What are the documented challenges in achieving high enantiomeric purity during the synthesis of this compound, and how are they addressed?

Answer:

  • Racemization at C2 : Tosylation can invert configuration if SN1 mechanisms dominate. Use of chiral auxiliaries (e.g., (-)-sparteine) or low-polarity solvents (e.g., toluene) preserves β-configuration.
  • Chiral Chromatography : Final purification via chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, achieving >99% ee .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose
Reactant of Route 2
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose

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